4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione
Description
4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a triazolidinedione derivative characterized by a 1,2,4-triazolidine-3,5-dione core substituted with a methyl group at position 1 and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 237.64 g/mol. Key physicochemical properties include a melting point of 207–209 °C and a density of 1.373 g/cm³ . It is commercially available as a research chemical, often used in pharmacological and agrochemical studies .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-12-9(15)13(8(14)11-12)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFSWHZUBNMVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazolidine dione derivatives with oxidized functional groups.
Reduction: Formation of reduced triazolidine dione derivatives.
Substitution: Formation of substituted triazolidine dione derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It is particularly notable for its role in:
- Diels-Alder Reactions : It acts as a dienophile in hetero-Diels−Alder reactions, facilitating the synthesis of complex cyclic structures. This application is significant for developing pharmaceuticals and agrochemicals .
- Oxidation Reactions : It is utilized as an oxidizing agent for converting thiols into disulfides, showcasing its utility in synthetic organic chemistry .
Medicinal Chemistry
Research indicates that derivatives of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione exhibit promising biological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds derived from this triazolidine can possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains .
- Anticancer Potential : Some research highlights the anticancer potential of triazolidine derivatives, suggesting that they may inhibit tumor growth through various mechanisms .
Material Science
The compound has been explored for its potential applications in material science:
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties. The incorporation of triazolidine units into polymer backbones can enhance thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(4-chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione can be contextualized by comparing it to structurally analogous triazolidinediones and related heterocyclic compounds. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
Biological Activity
4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various studies and data.
Chemical Structure and Properties
The compound has the molecular formula and features a triazolidine core with a chlorophenyl substituent. Its structure can be represented as follows:
- Chemical Structure :
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In a study evaluating new triazole derivatives, compounds similar to this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 when tested on peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3a | 44-60 | Significant |
| 3c | Highest | Moderate |
| Control (DMSO) | - | - |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively documented. Compounds similar to this compound were tested against various bacterial strains. The results indicated moderate to good activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Enterococcus faecalis | Moderate |
Antiproliferative Effects
The antiproliferative activity of triazole derivatives was assessed in cancer cell lines. The compounds exhibited varying degrees of cytotoxicity against different cancer types. Notably, the presence of specific substituents influenced the potency of these compounds .
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Case Studies
One notable case study involved the synthesis and biological evaluation of triazole derivatives that included the chlorophenyl moiety. The study highlighted the impact of structural variations on biological activity and provided insights into the mechanisms underlying their effects on inflammation and microbial resistance .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(4-Chlorophenyl)-1-methyl-1,2,4-triazolidine-3,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with urea derivatives under acidic or basic conditions. A common approach involves reacting 4-chlorophenyl isocyanate with methylamine precursors in anhydrous solvents like tetrahydrofuran (THF) at 60–80°C. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions) . Chromatographic purification (e.g., silica gel column chromatography) is typically employed to isolate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the triazolidine-dione core and substituent positions. For example, the methyl group at position 1 appears as a singlet (~3.0 ppm in -NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) ensures purity assessment, with mobile phases like acetonitrile/water (70:30) and detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode confirms molecular ion peaks (e.g., [M+H] at m/z 253.1) .
Q. What are the compound’s key physicochemical properties relevant to environmental fate studies?
- Methodological Answer : Key properties include logP (octanol-water partition coefficient), aqueous solubility, and hydrolysis stability. Experimental determination involves:
- logP : Shake-flask method with HPLC quantification .
- Hydrolysis : Stability testing at pH 4, 7, and 9 under controlled temperatures (25–50°C), monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Strategies include:
- Reproducibility Testing : Replicate assays across multiple models (e.g., HEK293 vs. HeLa cells) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew bioactivity results .
- Dose-Response Analysis : Evaluate EC values under standardized conditions (e.g., fixed serum concentrations) .
Q. What experimental designs are suitable for studying its environmental persistence and ecotoxicological effects?
- Methodological Answer : A tiered approach is recommended:
- Laboratory Studies : Aerobic/anaerobic degradation assays with soil or water matrices, using -labeled compound to track mineralization rates .
- Microcosm Experiments : Simulate real-world conditions (e.g., wetland sediments) to assess bioaccumulation in benthic organisms .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC for Daphnia magna) using computational tools like EPI Suite™ .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to triazolidine-dione-sensitive enzymes (e.g., cyclooxygenase isoforms) .
- Kinetic Assays : Measure inhibition constants (K) via fluorogenic substrate displacement in real-time assays .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes at Ångström resolution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
- Methodological Answer : Discrepancies may stem from solvent polarity or temperature variations. Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
